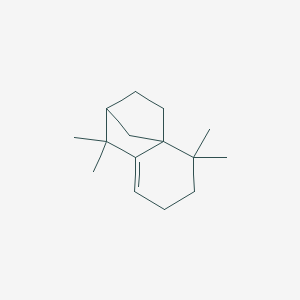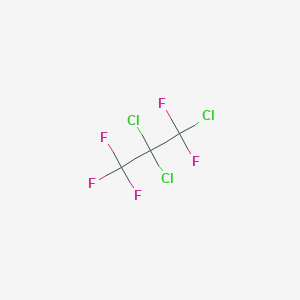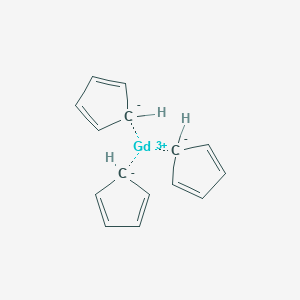
Isolongifolene
Overview
Description
Isolongifolene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, including those derived from pine trees. This compound is known for its distinctive woody aroma and is widely used in the fragrance industry. Its chemical structure is characterized by a tricyclic framework, which contributes to its unique properties.
Mechanism of Action
Target of Action
Isolongifolene (ILF), a tricyclic sesquiterpene, primarily targets the mitochondrial function and oxidative stress pathways in cells . It has been reported to render neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in a cellular model .
Mode of Action
This compound interacts with its targets by attenuating cytotoxicity, oxidative stress, and mitochondrial dysfunction . It does this by down-regulating pro-apoptotic proteins like Bax and caspases-3, 6, 8, and 9, and up-regulating anti-apoptotic protein Bcl-2 .
Biochemical Pathways
This compound affects the PI3K/AKT/GSK-3β and AMPK-PGC1α signaling pathways . It mitigates rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by modulating these pathways . The AMPK-PGC1α pathway is particularly important in mediating anti-inflammatory, antioxidant, and anti-apoptotic effects .
Result of Action
This compound has been shown to reduce serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, inflammatory factors IL-1β, IL-6, MCP-1, and TNF-α expression, MPO + inflammatory cell infiltration, MDA content, TUNEL-positive cell number, and cell apoptosis rate . It also increases cell viability, SOD and GSH activity, and the expression of anti-apoptotic protein Bcl-2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an AMPK inhibitor, compound C, significantly weakens the protective effect of this compound . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Isolongifolene interacts with various enzymes and proteins in the body. It has been shown to improve the activities of catalase, glutathione peroxidase (GPx), superoxide dismutase (SOD), and the levels of reduced glutathione (GSH) . These interactions contribute to its antioxidant properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing increases in the levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress . This suggests that this compound may have a protective effect against oxidative damage in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its potent antioxidant activities . It prevents the generation of reactive oxygen species, which play a key role in the progression and pathology of neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve muscle strength and cataleptic score over time . This suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: Isolongifolene can be synthesized from longifolene, another sesquiterpene. The isomerization of longifolene to this compound involves the use of acidic catalysts. One common method involves the use of sulfuric acid or other strong acids to facilitate the rearrangement of the molecular structure .
Industrial Production Methods: In industrial settings, this compound is often produced from turpentine oil, which is a byproduct of the paper and pulp industry. The process involves the distillation of turpentine oil to isolate longifolene, followed by its isomerization to this compound using acidic catalysts .
Chemical Reactions Analysis
Types of Reactions: Isolongifolene undergoes various chemical reactions, including:
Epoxidation: The epoxidation of this compound leads to the formation of this compound epoxide, which can undergo further reactions.
Halogenation: this compound reacts with halogens and pseudo-halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Epoxidation: Peracids such as meta-chloroperoxybenzoic acid are typically used.
Halogenation: Halogens like chlorine and bromine are used under controlled conditions.
Major Products:
Isolongifolenone: Formed through oxidation.
This compound epoxide: Formed through epoxidation.
Halogenated this compound derivatives: Formed through halogenation.
Scientific Research Applications
Comparison with Similar Compounds
Isolongifolene is unique among sesquiterpenes due to its tricyclic structure and distinctive aroma. Similar compounds include:
Longifolene: The precursor to this compound, with a similar structure but different chemical properties.
Girinimbine: A compound with neuroprotective activities, structurally similar to this compound.
Murrayazoline: Another sesquiterpene with biological activities similar to this compound.
This compound stands out due to its wide range of applications and its unique chemical structure, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1135-66-6 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |
InChI |
InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11?,15-/m0/s1 |
InChI Key |
CQUAYTJDLQBXCQ-MHTVFEQDSA-N |
SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C |
Isomeric SMILES |
CC1(CCC=C2[C@@]13CCC(C3)C2(C)C)C |
Canonical SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C |
Key on ui other cas no. |
17015-38-2 1135-66-6 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














